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molecular formula C12H16N2 B8506691 N'-(2-Ethynylphenyl)-N,N-dimethylethane-1,2-diamine

N'-(2-Ethynylphenyl)-N,N-dimethylethane-1,2-diamine

Cat. No. B8506691
M. Wt: 188.27 g/mol
InChI Key: HRNNMHQSHWGOMP-UHFFFAOYSA-N
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Patent
US08912200B2

Procedure details

N-(2-Chloroethyl)-2-ethynylaniline (0.5 g, 2.79 mmol) in ACN (16 mL) was treated with 2M dimethylamine in THF (4.2 mL, 8.37 mmol), sodium iodide (1.25 g, 8.37 mmol), sodium carbonate (887 mg, 8.37 mmol) and heated in a sealed tube at 80° C. (oil bath temperature) for 15 h, with stirring. EtOAc was added (100 mL) and the organic phase was washed first with water (100 mL) and then with brine. Removal of the volatiles by evaporation, after drying over sodium sulfate and purification of the crude over silica gel (DCM/7N NH3 in MeOH 9/1) afforded the title compound (265 mg, 50%).
Name
N-(2-Chloroethyl)-2-ethynylaniline
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
4.2 mL
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
887 mg
Type
reactant
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
50%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]#[CH:12].[CH3:13][NH:14][CH3:15].C1COCC1.[I-].[Na+].C(=O)([O-])[O-].[Na+].[Na+]>C(#N)C.CCOC(C)=O>[C:11]([C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[NH:4][CH2:3][CH2:2][N:14]([CH3:15])[CH3:13])#[CH:12] |f:3.4,5.6.7|

Inputs

Step One
Name
N-(2-Chloroethyl)-2-ethynylaniline
Quantity
0.5 g
Type
reactant
Smiles
ClCCNC1=C(C=CC=C1)C#C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Name
Quantity
4.2 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
1.25 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
887 mg
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
16 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
the organic phase was washed first with water (100 mL)
CUSTOM
Type
CUSTOM
Details
Removal of the volatiles
CUSTOM
Type
CUSTOM
Details
by evaporation
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying over sodium sulfate and purification of the crude over silica gel (DCM/7N NH3 in MeOH 9/1)

Outcomes

Product
Name
Type
product
Smiles
C(#C)C1=C(C=CC=C1)NCCN(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 265 mg
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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